

N-Nitrosodiisobutylamine (CAS 997-95-5): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **N-Nitrosodiisobutylamine**

Cat. No.: **B125298**

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiisobutylamine (NDIBA), a nitrosamine compound identified by CAS number 997-95-5, is a subject of significant interest within the pharmaceutical industry and toxicological research. As a member of the cohort of concern known as nitrosamines, NDIBA is classified as a potential mutagenic carcinogen. Its formation as an impurity in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality and safety concern for regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This technical guide provides an in-depth overview of NDIBA, covering its chemical properties, synthesis, analytical detection methodologies, toxicological profile, and the regulatory framework for its control. Detailed experimental protocols and quantitative data are presented to support research and development efforts.

Chemical and Physical Properties

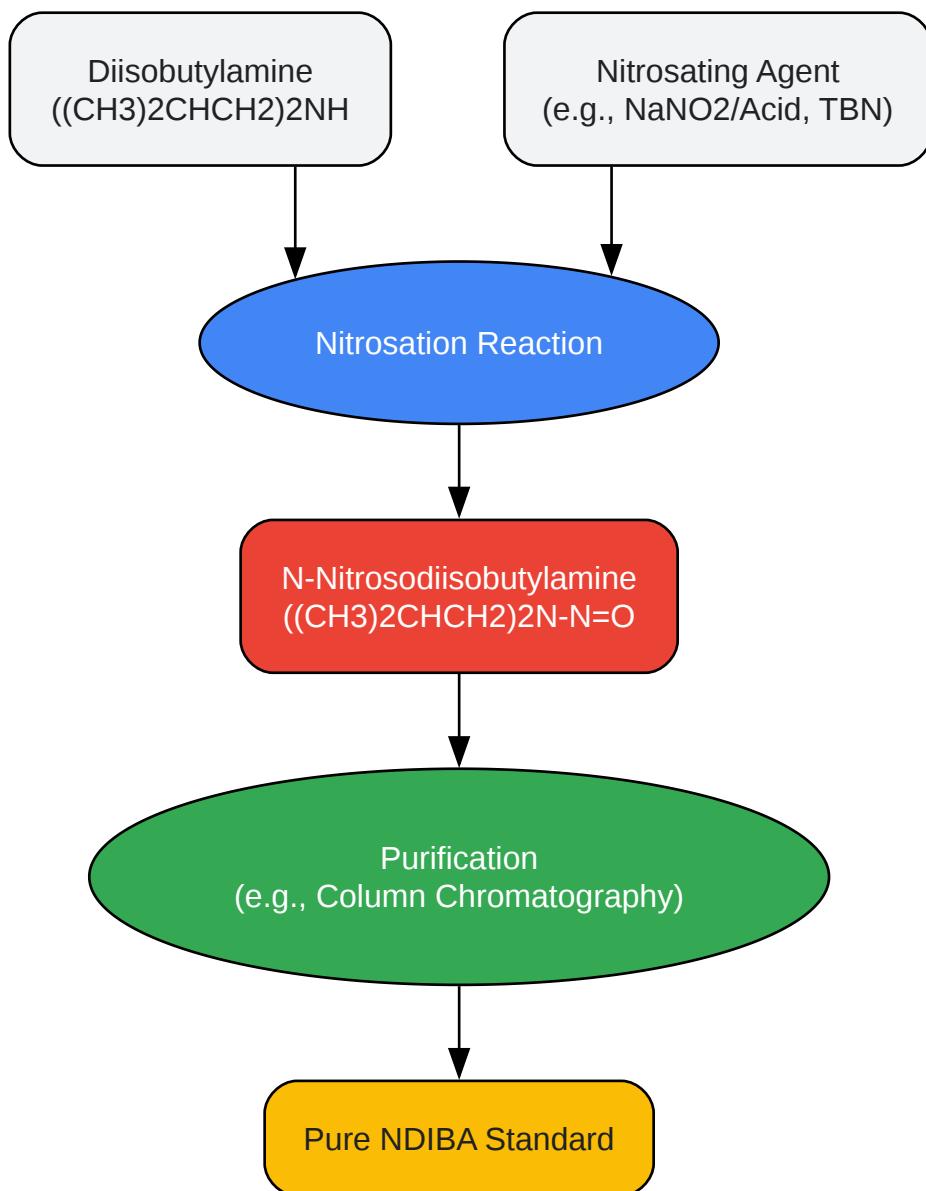
N-Nitrosodiisobutylamine is a symmetrical N-nitrosamine characterized by two isobutyl groups attached to a nitroso-functionalized nitrogen atom. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	997-95-5	[1]
Molecular Formula	C ₈ H ₁₈ N ₂ O	[1]
Molecular Weight	158.24 g/mol	[1]
IUPAC Name	N,N-bis(2-methylpropyl)nitrous amide	
Synonyms	Diisobutylnitrosamine, N,N-Diisobutylnitrosamine, NSC 134	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	237.7 °C	
Density	0.92 g/cm ³	
Solubility	Soluble in organic solvents; limited solubility in water	[2]
Storage Conditions	Store at <-15°C under an inert atmosphere (e.g., Nitrogen), protected from light.	

Synthesis of N-Nitrosodiisobutylamine

The synthesis of NDIBA is crucial for its use as an analytical standard to develop and validate sensitive methods for its detection as a potential impurity. The primary route of formation involves the nitrosation of the secondary amine, diisobutylamine.

Diagram of General Synthesis



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Caption: General workflow for the synthesis of **N-Nitrosodiisobutylamine**.

Experimental Protocols for Synthesis

Two common methods for the synthesis of N-nitrosamines from their corresponding secondary amines are detailed below.

Protocol 1: Synthesis using Sodium Nitrite and Hydrochloric Acid

This classic method involves the reaction of diisobutylamine with sodium nitrite under acidic conditions.

- Materials:

- Diisobutylamine (1.0 equivalent)
- Sodium nitrite (NaNO_2) (1.1 equivalents)
- Concentrated Hydrochloric Acid (HCl)
- Deionized water
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate (for drying)
- Ice bath, separatory funnel, round-bottom flask, magnetic stirrer.

- Procedure:

- Dissolve diisobutylamine in deionized water in a beaker and cool the solution in an ice bath to 0-5 °C.
- Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4.
- In a separate beaker, prepare a solution of sodium nitrite in deionized water.
- Add the sodium nitrite solution dropwise to the cold, acidic solution of diisobutylamine. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
- Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

- Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate pure **N-nitrosodiisobutylamine**.

Protocol 2: Synthesis using tert-Butyl Nitrite (TBN) under Solvent-Free Conditions

This method offers an efficient and often higher-yielding approach, avoiding strong acidic conditions.

- Materials:

- Diisobutylamine (1.0 equivalent)
- tert-Butyl nitrite (TBN) (1.2-1.5 equivalents)
- Round-bottom flask, magnetic stirrer, ice bath.
- Silica gel and solvents for chromatography.

- Procedure:

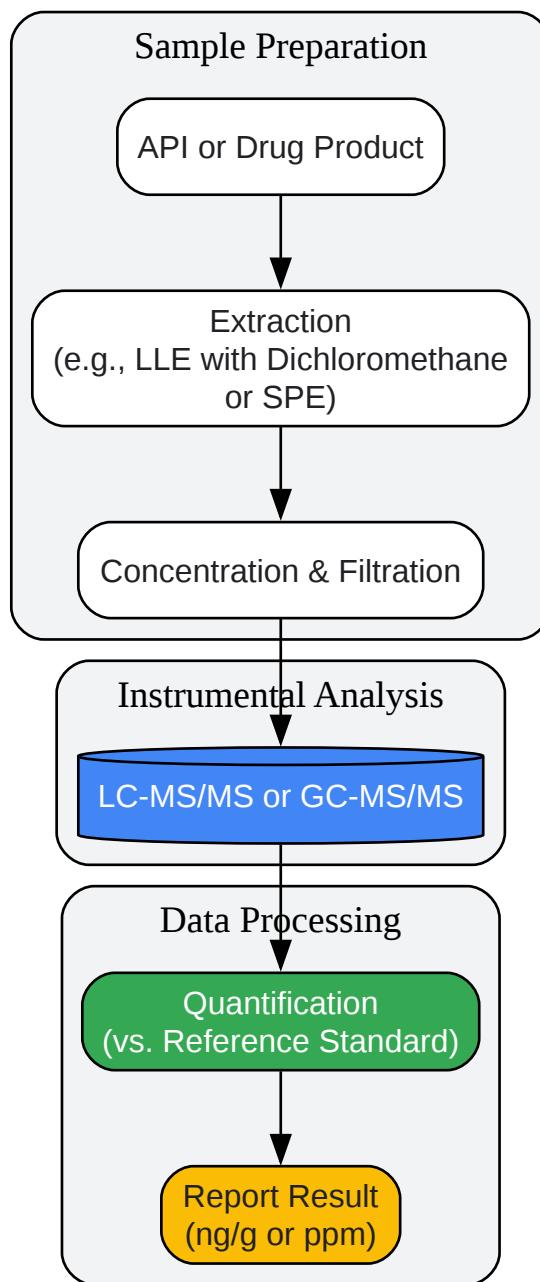
- To a clean, dry round-bottom flask containing a magnetic stir bar, add diisobutylamine.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add tert-butyl nitrite dropwise to the stirred amine.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

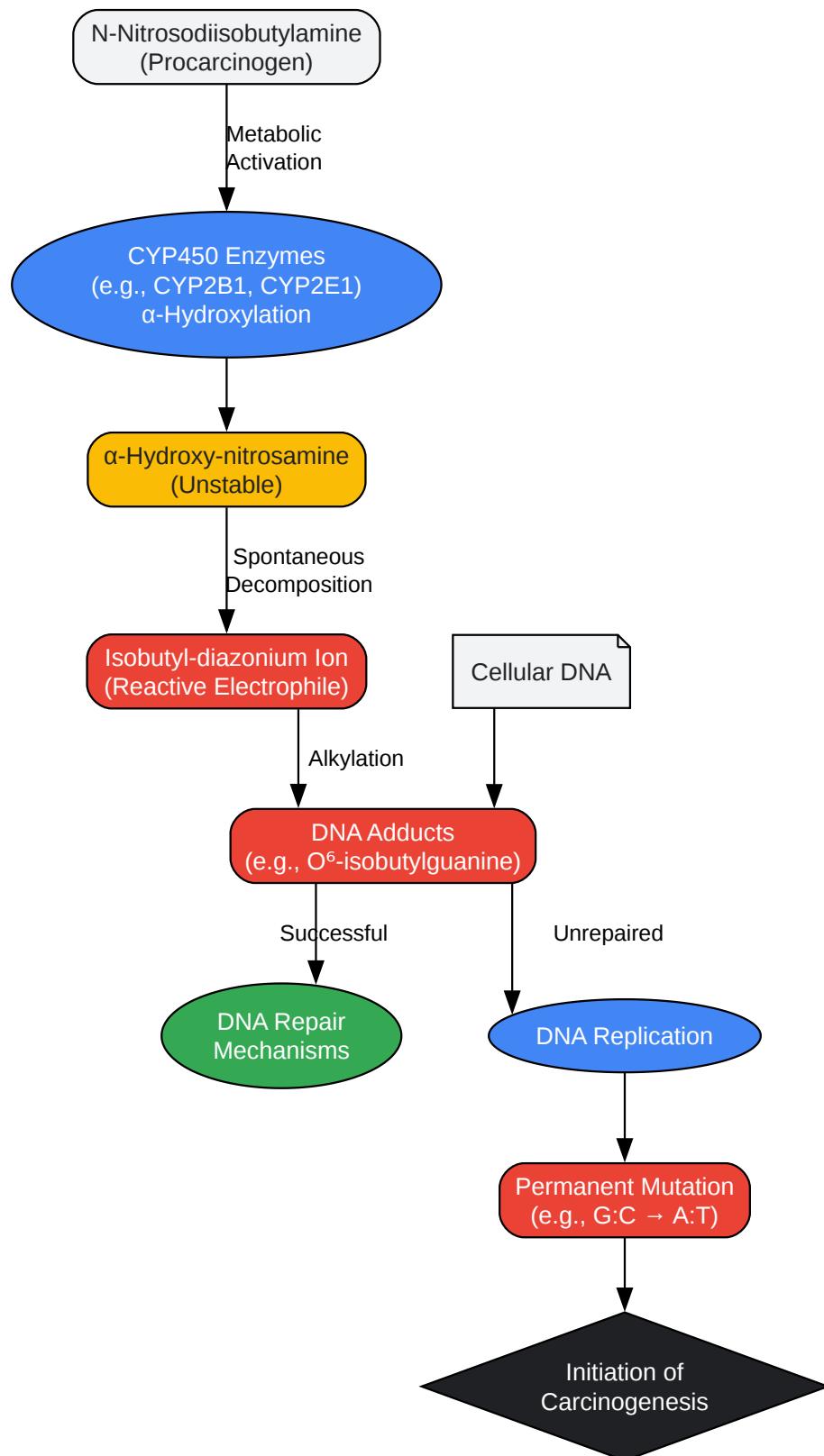
- Upon completion, the crude product can be purified directly by column chromatography on silica gel as described in Protocol 1.

Analytical Methodologies

The detection and quantification of NDIBA at trace levels, as required for pharmaceutical impurity analysis, necessitates highly sensitive and selective analytical techniques. The most common methods are based on chromatography coupled with mass spectrometry.

Diagram of a Typical Analytical Workflow



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References

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